Boc-2-methoxy-6-methylaniline
Description
Boc-2-methoxy-6-methylaniline, also known as tert-butyl 2-methoxy-6-methylphenylcarbamate, is an organic compound with the molecular formula C13H19NO3. It is a derivative of 2-methoxy-6-methylaniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is used in various chemical syntheses, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-6-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(16-5)11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFADJRMJVFOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700573 | |
| Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545424-34-8 | |
| Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-2-methoxy-6-methylaniline can be synthesized through the following steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylaniline.
Protection of the Amino Group: The amino group of 2-methoxy-6-methylaniline is protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
Boc-2-methoxy-6-methylaniline undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine.
Substitution Reactions: The methoxy and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Deprotection: 2-methoxy-6-methylaniline is formed upon removal of the Boc group.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Synthesis of Pharmaceuticals
Boc-MMA is utilized as a precursor in the synthesis of various biologically active compounds. Its derivatives are often involved in the development of drugs targeting different diseases, including cancer and neurological disorders.
- Indole Derivatives : Boc-MMA is instrumental in synthesizing indole derivatives, which are prevalent in many natural products and pharmaceuticals. For instance, it can be used to create 7-methoxy-1H-indazole, an inhibitor of nitric oxide synthase, which has implications in treating cardiovascular diseases .
- Total Synthesis : The compound has been employed in total syntheses of complex alkaloids. For example, it has been part of synthetic routes leading to the construction of bioactive molecules that exhibit anticancer properties .
Catalysis
Boc-MMA plays a role in catalysis, particularly in palladium-catalyzed C–N cross-coupling reactions. These reactions are crucial for forming C–N bonds, which are foundational in synthesizing anilines and their derivatives.
- C–N Coupling Reactions : The compound is involved in various C–N coupling methodologies that facilitate the formation of complex molecular architectures. This includes applications in process chemistry where Boc-MMA can be coupled with aryl halides to produce functionalized anilines .
Material Science
In materials chemistry, Boc-MMA is used to develop polymers and other materials with specific properties.
- Self-repairing Polymers : Its derivatives have been explored as monomers for creating self-repairing and stimuli-responsive polymers. These materials have potential applications in coatings and advanced materials that require durability and adaptability .
Table 1: Case Studies Involving Boc-2-Methoxy-6-Methylaniline
Mechanism of Action
The mechanism of action of Boc-2-methoxy-6-methylaniline depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylaniline: The parent compound without the Boc protection.
2-Methoxy-6-methylbenzenamine: Another name for 2-methoxy-6-methylaniline.
tert-Butyl 2-methoxyphenylcarbamate: A similar compound with a methoxy group but without the methyl group on the aromatic ring.
Uniqueness
Boc-2-methoxy-6-methylaniline is unique due to the presence of both the Boc protecting group and the methoxy and methyl substituents on the aromatic ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Introduction
Boc-2-methoxy-6-methylaniline is a derivative of 2-methoxy-6-methylaniline, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various biological environments. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the protection of the amine group followed by methylation at specific positions on the aromatic ring. The following general reaction scheme outlines the synthetic pathway:
- Protection of the amine group : The amine is protected using Boc anhydride.
- Methylation : Methyl iodide or another methylating agent is used to selectively methylate the aromatic ring.
- Deprotection : The Boc group is removed under acidic conditions to yield the final product.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related derivatives have demonstrated their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. By interfering with these pathways, such compounds can reduce tumor growth and proliferation .
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor of nitric oxide synthase (NOS). Inhibition of NOS is critical in various pathological conditions, including cardiovascular diseases and cancer. The compound's structural features contribute to its binding affinity for the enzyme, making it a candidate for therapeutic development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the methoxy and methyl groups significantly influence biological activity. For example, variations in substitution patterns on the aromatic ring can enhance or diminish inhibitory effects against specific enzymes or receptors .
| Modification | Biological Effect |
|---|---|
| Methylation at para position | Increased potency against RTKs |
| Hydroxyl group presence | Essential for binding affinity |
| Electron-withdrawing groups | Decreased overall activity |
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study focusing on the antiproliferative effects of Boc derivatives, it was found that this compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutic agents. This suggests that modifications to the compound can lead to potent anticancer agents .
Case Study 2: Neurological Applications
Another investigation explored the use of this compound in neurological models, where it was shown to modulate nitric oxide levels effectively. This modulation has implications for treating neurodegenerative diseases, where nitric oxide dysregulation plays a significant role .
Q & A
Basic Questions
What are the optimal synthetic routes for introducing the Boc protecting group to 2-methoxy-6-methylaniline?
The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. A recommended method involves dissolving 2-methoxy-6-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), adding Boc anhydride (1.2–1.5 equivalents), and a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction. Stirring at room temperature under inert atmosphere (N₂/Ar) for 4–12 hours typically yields the Boc-protected derivative. Post-reaction, the product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
How can researchers confirm the structural integrity of Boc-2-methoxy-6-methylaniline after synthesis?
Key characterization techniques include:
- ¹H/¹³C NMR : Verify the presence of the Boc group (tert-butyl peaks at δ ~1.3 ppm in ¹H NMR) and aromatic protons consistent with substitution patterns.
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) of the Boc group at ~1680–1750 cm⁻¹.
- Mass Spectrometry (HRMS/ESI) : Match the molecular ion peak to the calculated mass (C₁₃H₁₉NO₃).
- Melting Point Analysis : Compare experimental values with literature data for analogous Boc-protected anilines .
What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate) is standard for removing unreacted starting materials and byproducts. For challenging separations, recrystallization in ethanol/water or toluene/hexane mixtures may improve purity. Purity >98% is achievable, as demonstrated for structurally similar Boc-protected anilines .
What precautions are necessary for handling and storing this compound?
The compound is sensitive to acidic conditions (Boc deprotection) and moisture. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Use gloveboxes for long-term storage. Safety protocols for analogous anilines (e.g., 2-chloro-6-methylaniline) recommend PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact .
Advanced Questions
How can density-functional theory (DFT) models optimize the Boc-protection reaction mechanism?
DFT methods (e.g., B3LYP/6-31G*) can predict transition states and activation energies for Boc group introduction. For example, Becke’s hybrid functional ( ) accurately models electron exchange effects in carbamate formation, guiding solvent/base selection to stabilize intermediates . Studies on similar systems show that polar aprotic solvents (e.g., DCM) lower energy barriers by stabilizing charge-separated transition states .
How should researchers resolve contradictions in reaction yields under varying conditions?
Systematic Design of Experiments (DoE) can identify critical factors (e.g., base strength, solvent polarity). For instance, conflicting yields in Boc protection may arise from competing side reactions (e.g., methoxy group demethylation). Kinetic studies and LC-MS monitoring of intermediates can isolate optimal conditions. Evidence from brominated analogs (e.g., N-Boc-6-bromo-3-methoxy-2-methylaniline) suggests steric hindrance and electronic effects significantly influence yields .
What governs the regioselectivity of electrophilic substitutions on this compound?
The Boc group deactivates the aromatic ring, directing electrophiles to the para position relative to the methoxy group (ortho to the methyl group). Computational studies (e.g., Fukui function analysis) predict electron density distribution, validated by nitration or halogenation experiments on related substrates .
How can this compound serve as a precursor in heterocyclic synthesis?
Deprotection of the Boc group (e.g., with TFA in DCM) generates a free amine for cyclization reactions. For example, coupling with β-ketoesters under acidic conditions can yield quinoline derivatives, as seen in indole syntheses ( ). The methoxy and methyl groups enhance steric and electronic control during ring formation .
What analytical challenges arise in detecting trace impurities, and how can they be mitigated?
Minor impurities (e.g., de-Boc byproducts or regioisomers) require advanced techniques:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to resolve closely eluting species.
- 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals to confirm substitution patterns.
- X-ray Crystallography : Resolve ambiguous structures, though this requires high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
